N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride

Vue d'ensemble

Description

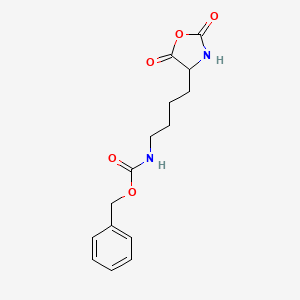

N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride is a chemical compound with the molecular formula C15H18N2O5. It is known for its unique structure, which includes an oxazolidinone ring and a carbamate group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride typically involves the reaction of triphosgene with 2-amino-6-((benzyloxy)carbonyl)amino)hexanoic acid . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The use of advanced purification techniques, such as chromatography, is common to isolate the compound from reaction mixtures .

Analyse Des Réactions Chimiques

Types of Reactions: N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine derivatives .

Applications De Recherche Scientifique

N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mécanisme D'action

The mechanism of action of N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride involves its interaction with specific molecular targets and pathways. The oxazolidinone ring and carbamate group play crucial roles in its activity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

- N6-Carbobenzoxy-L-lysine N-Carboxyanhydride

- L-N-Benzoyloxycarbonyl Lysine N-Carboxyanhydride

- Lys (Z)-NCA

Comparison: Compared to similar compounds, N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride stands out due to its unique combination of an oxazolidinone ring and a carbamate group.

Activité Biologique

N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride (CBZ-Lys-NCA) is a significant compound in the field of polymer chemistry and biomedicine due to its unique properties and biological activities. This article provides an in-depth examination of its biological activity, synthesis methods, and applications, supported by relevant data tables and research findings.

CBZ-Lys-NCA is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1676-86-4 |

| Molecular Formula | C15H18N2O5 |

| Molecular Weight | 306.31 g/mol |

| Solubility | High solubility in organic solvents |

| Log P (Octanol-Water Partition Coefficient) | 1.85 |

These properties indicate a favorable profile for biological applications, particularly in drug delivery and tissue engineering.

Synthesis Methods

The synthesis of CBZ-Lys-NCA typically involves the ring-opening polymerization (ROP) of N-carboxyanhydrides, which can be initiated by various nucleophiles. The synthesis process can yield polypeptides with controlled molecular weights and structures, making them suitable for biomedical applications.

Key Synthesis Pathways

- Direct Polymerization : CBZ-Lys-NCA can be synthesized via direct polymerization methods using suitable initiators such as amines or alcohols.

- Protection and Deprotection Strategies : The carbobenzoxy group serves as a protective group that can be removed post-polymerization to yield functionalized peptides.

CBZ-Lys-NCA exhibits several biological activities due to its ability to form polypeptides that can interact with biological systems:

- Antimicrobial Activity : Studies have shown that polypeptides synthesized from CBZ-Lys-NCA possess antimicrobial properties, making them potential candidates for drug development against bacterial infections .

- Cell Adhesion and Proliferation : Research indicates that polypeptide materials derived from CBZ-Lys-NCA enhance cell adhesion and proliferation, which is critical for tissue engineering applications .

- Controlled Drug Delivery : The ability to modify the hydrophilicity of the resulting polypeptides allows for controlled release of therapeutic agents, improving the efficacy of drug delivery systems .

Case Studies

- Antimicrobial Polypeptides : A study demonstrated that polypeptides synthesized from CBZ-Lys-NCA showed significant inhibition against various bacterial strains, indicating their potential as antimicrobial agents.

- Tissue Engineering Applications : In another study, CBZ-Lys-NCA-derived polypeptides were used to create scaffolds that support cell growth and differentiation, highlighting their utility in regenerative medicine.

Research Findings

Recent research has focused on the reactivity ratios during copolymerization involving CBZ-Lys-NCA:

| Copolymerization System | Reactivity Ratio (r1/r2) |

|---|---|

| Bn-Glu NCA/Ala NCA | 0.04/0.65 |

| Bn-Cys NCA/Ala NCA | 0.06/0.98 |

| Bn-Ser NCA/Ala NCA | 0.25/4.43 |

These findings suggest that CBZ-Lys-NCA can be effectively copolymerized with other amino acid NCAs to create materials with tailored properties for specific applications .

Propriétés

IUPAC Name |

benzyl N-[4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c18-13-12(17-15(20)22-13)8-4-5-9-16-14(19)21-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLIDIRDRPSCHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC2C(=O)OC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50579716 | |

| Record name | Benzyl [4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10289-12-0 | |

| Record name | Benzyl [4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.